tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride
Description
Chemical Structure and Functional Groups
This compound is a tertiary-butyl carbamate derivative featuring a dual carbamate protection system:
- A tert-butoxycarbonyl (Boc) group attached to a butyl chain.
- A secondary tetrahydroquinolin-8-ylamino moiety linked to the butyl chain.
- A hydrochloride salt at the amino group, enhancing solubility and crystallinity.
The Boc group is widely used in peptide synthesis and medicinal chemistry to protect amines during reactions . The tetrahydroquinoline core is notable for its presence in bioactive molecules, including kinase inhibitors and antimalarials. The hydrochloride salt improves stability and bioavailability, making the compound suitable for pharmaceutical applications.
The tetrahydroquinoline moiety likely originates from cyclization or reduction of quinoline precursors. Potential applications include:
Properties
Molecular Formula |
C23H38ClN3O4 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H37N3O4.ClH/c1-22(2,3)29-20(27)26(21(28)30-23(4,5)6)16-8-7-14-24-18-13-9-11-17-12-10-15-25-19(17)18;/h10,12,15,18,24H,7-9,11,13-14,16H2,1-6H3;1H |
InChI Key |
DUXPYSUXJMFRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCNC1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Biological Activity
Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate; hydrochloride (CAS Number: 1202679-63-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline moiety, which is known for its interactions with various biological targets. Its molecular formula is , and it has a molecular weight of 456.0 g/mol. The presence of the tert-butyl and carbamate functional groups contributes to its solubility and stability in biological systems.
Research indicates that this compound acts primarily as a CXCR4 antagonist . CXCR4 is a chemokine receptor involved in various physiological processes including immune responses and cancer metastasis. The tetrahydroquinoline structure enhances binding affinity to CXCR4, making it a promising candidate for therapeutic applications, particularly in oncology and virology .
Antiviral Activity
Studies have demonstrated that the compound exhibits anti-HIV activity by blocking the CXCR4 receptor, which is utilized by HIV to enter host cells. In vitro assays showed that this compound significantly reduced viral replication in infected cell lines .
Anticancer Properties
The compound's ability to inhibit CXCR4 has also been linked to anticancer effects . In various cancer models, it was found to impede tumor growth and metastasis by disrupting the signaling pathways associated with CXCR4 activation .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. Studies indicate that it maintains effective concentrations in plasma for extended periods, enhancing its potential for therapeutic use .
Safety and Toxicology
Preliminary toxicological assessments reveal that the compound exhibits low toxicity profiles at therapeutic doses. Further studies are necessary to fully understand its safety margins and long-term effects in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound’s structural complexity necessitates comparisons with simpler carbamates and tetrahydroquinoline derivatives. Below is an analysis based on crystallographic, synthetic, and functional
Detailed Analysis
Hydrogen-Bonding Networks: N-pivaloylhydroxylamine forms antiparallel chains with C=O···H–N and C=O···H–O interactions, creating a first-order network of R₂²(10) dimers . tert-butyl N-hydroxycarbamate exhibits parallel chains with stronger O–H···O bonds (2.65 Å vs. 2.81 Å for N–H···O), enhancing lattice stability . The target compound likely adopts a hybrid network due to the tetrahydroquinoline core’s steric bulk and the hydrochloride’s ionic interactions.
Solubility and Reactivity :
- The hydrochloride salt in the target compound increases aqueous solubility compared to neutral analogues like N-pivaloylhydroxylamine.
- The Boc groups may slow hydrolysis relative to unprotected carbamates, a critical factor in drug delivery .
Crystallographic Behavior: SHELX and OLEX2 software are essential for refining such complex structures, particularly for resolving hydrogen-bonding ambiguities . The tetrahydroquinoline moiety may introduce torsional strain, complicating crystallographic resolution compared to simpler carbamates .
Research Findings and Data Tables
Table 1: Hydrogen-Bond Metrics in Analogues
| Compound | Bond Type | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) | Source |
|---|---|---|---|---|---|---|
| N-pivaloylhydroxylamine | N–H···O | 0.82(3) | 2.01(3) | 2.810(2) | 164(2) | |
| tert-butyl N-hydroxycarbamate | O–H···O | 0.91(2) | 1.74(2) | 2.647(2) | 171(2) |
Table 2: Functional Group Impact on Properties
| Functional Group | Impact on Solubility | Impact on Stability | Role in Crystallization |
|---|---|---|---|
| Boc Protection | Reduces polarity | Enhances stability | Facilitates ordered packing |
| Tetrahydroquinoline Core | Lowers solubility | Introduces rigidity | May cause torsional disorder |
| Hydrochloride Salt | Increases solubility | Ionic stabilization | Promotes ionic lattice formation |
Q & A
Q. Table 1: Reaction Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 0–5 | DCM | None | 70–80 |
| 2 | 25 | THF | TEA | 60–70 |
Basic: Which analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and tetrahydroquinoline protons (δ 6.8–7.2 ppm for aromatic H) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 319.4) .
- X-ray Crystallography : For absolute configuration, employ SHELX-97 for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
Advanced: How can researchers address discrepancies in biological activity data across assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1% v/v) .
Metabolic Stability : Test compound stability in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate target engagement via SPR or ITC .
Q. Example Workflow :
- Step 1 : Replicate assays in triplicate.
- Step 2 : Cross-validate with orthogonal methods (e.g., Western blot for protein targets).
- Step 3 : Use computational docking (Autodock Vina) to predict binding modes and reconcile activity differences .
Advanced: What strategies minimize by-products during synthesis?
Methodological Answer:
Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., carbonyl peaks at 1680–1720 cm) .
Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling while reducing epimerization .
Temperature Gradients : Gradual warming (0°C → RT) during amine coupling prevents exothermic side reactions .
Q. Table 2: By-Product Reduction
| Strategy | By-Product Yield Reduction (%) |
|---|---|
| DMAP catalysis | 15–20 |
| Gradient heating | 10–15 |
| Solvent optimization | 5–10 |
Advanced: How can computational tools enhance mechanistic understanding of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinases) using GROMACS to assess binding stability .
- QSAR Modeling : Train models with IC data from analogous carbamates to predict bioactivity .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via UPLC .
Light Sensitivity : Expose to UV (365 nm) and assess photodegradation products with LC-MS/MS .
Long-Term Stability : Store at 4°C, –20°C, and RT for 6 months; quantify intact compound monthly .
Advanced: What are the challenges in studying structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Stereochemical Complexity : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) to isolate active isomers .
- Functional Group Tolerance : Systematically modify the tetrahydroquinoline ring (e.g., halogenation) and assess IC shifts .
- Data Normalization : Use Z-score normalization to compare activity across diverse assays (e.g., enzyme vs. cell-based) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
